molecular formula C7H5IN2 B3026736 3-iodo-1H-pyrrolo[3,2-b]pyridine CAS No. 1083181-26-3

3-iodo-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B3026736
CAS No.: 1083181-26-3
M. Wt: 244.03
InChI Key: ZLVQSDNBINQPHB-UHFFFAOYSA-N
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Description

3-iodo-1H-pyrrolo[3,2-b]pyridine: is a heterocyclic compound with the molecular formula C7H5IN2. It is a derivative of pyrrolo[3,2-b]pyridine, where an iodine atom is substituted at the third position of the pyrrole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-iodo-1H-pyrrolo[3,2-b]pyridine typically involves the iodination of pyrrolo[3,2-b]pyridine. One common method is the direct iodination using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under mild conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 3-iodo-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) with bases like potassium carbonate in solvents such as tetrahydrofuran or toluene.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.

    Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

Major Products Formed:

Scientific Research Applications

Chemistry: 3-iodo-1H-pyrrolo[3,2-b]pyridine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor in the preparation of various substituted pyrrolo[3,2-b]pyridines, which are valuable in medicinal chemistry .

Biology and Medicine: In medicinal chemistry, derivatives of this compound have shown potential as kinase inhibitors, particularly targeting fibroblast growth factor receptors (FGFRs). These inhibitors are being investigated for their therapeutic potential in treating cancers and other diseases involving abnormal FGFR signaling .

Industry: The compound is also explored for its applications in material science, particularly in the development of organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it a candidate for use in optoelectronic devices .

Comparison with Similar Compounds

  • 3-bromo-1H-pyrrolo[3,2-b]pyridine
  • 3-chloro-1H-pyrrolo[3,2-b]pyridine
  • 3-fluoro-1H-pyrrolo[3,2-b]pyridine

Comparison: Compared to its halogenated analogs, 3-iodo-1H-pyrrolo[3,2-b]pyridine exhibits unique reactivity due to the larger atomic radius and lower electronegativity of iodine. This makes it more susceptible to nucleophilic substitution and cross-coupling reactions, providing a versatile platform for the synthesis of diverse derivatives. Additionally, the electronic properties of the iodine atom can influence the biological activity of its derivatives, potentially enhancing their efficacy as kinase inhibitors .

Properties

IUPAC Name

3-iodo-1H-pyrrolo[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2/c8-5-4-10-6-2-1-3-9-7(5)6/h1-4,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLVQSDNBINQPHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN2)I)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60676826
Record name 3-Iodo-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1083181-26-3
Record name 3-Iodo-1H-pyrrolo[3,2-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1083181-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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